molecular formula C22H19ClN2O B3960444 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide

Cat. No.: B3960444
M. Wt: 362.8 g/mol
InChI Key: NBNDZLSROIWZKK-UHFFFAOYSA-N
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Description

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of carbazole derivatives

Properties

IUPAC Name

2-chloro-N-(9-ethylcarbazol-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-3-25-20-7-5-4-6-16(20)18-13-15(9-11-21(18)25)24-22(26)17-10-8-14(2)12-19(17)23/h4-13H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNDZLSROIWZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 9-ethyl-9H-carbazole: This step involves the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The 9-ethyl-9H-carbazole is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Amidation: The chlorinated intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent photophysical properties.

    Organic Electronics: The compound is explored for its use in organic semiconductors and conductive polymers.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to the modulation of various biological processes. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide
  • 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)benzamide

Uniqueness

2-chloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-methylbenzamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development. Additionally, the compound’s ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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